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Myxalamid D

Cat. No.: B1246652
M. Wt: 373.5 g/mol
InChI Key: SJFXXCHPVOUCOT-GWBIGIMOSA-N
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Description

Overview of Myxalamid D within the Myxalamid Family of Polyketide-Nonribosomal Peptide Hybrid Antibiotics

This compound is classified as a hybrid polyketide-nonribosomal peptide (PKS-NRP) antibiotic. jmb.or.kr This classification points to its complex biosynthesis, which involves two major enzymatic pathways: polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). PKS pathways are responsible for assembling the polyketide chain from simple acyl-CoA precursors, while NRPS modules incorporate amino acids into the structure. jmb.or.krmdpi.com The combination of these two pathways results in the creation of hybrid molecules with significant structural complexity and biological activity. mdpi.com

The myxalamids are produced by various myxobacteria, including species like Myxococcus xanthus and Stigmatella aurantiaca. jmb.or.krresearchgate.net These bacteria are well-established as prolific producers of novel natural products, many of which have become leads for drug discovery. researchgate.netuni-saarland.de The myxalamid family, including this compound, is a prime example of the unique chemical scaffolds generated by these microorganisms. smolecule.com

Historical Context of this compound Discovery and Early Characterization

The discovery of the myxalamids dates back to 1983, during a screening program for antibiotics from gliding bacteria. researchgate.net Researchers extracted an antibiotic activity from the cell mass and culture supernatant of the myxobacterium Myxococcus xanthus, strain Mx x12. researchgate.net This activity was found to be effective against yeasts, molds, and certain Gram-positive bacteria. researchgate.netjmb.or.kr

Further investigation revealed that the activity was not from a single substance but from a mixture of four chemically related, biologically active compounds. researchgate.net These compounds were subsequently separated and named myxalamid A, B, C, and D. researchgate.net Initial studies focused on the main component, myxalamid B, which was shown to act by blocking the mitochondrial respiratory chain at complex I. researchgate.net This early work established the myxalamids as a new family of antibiotics. researchgate.net

Classification and Structural Features of this compound and its Analogues (Myxalamids A, B, C)

This compound and its analogues share a common structural framework consisting of a long, unsaturated polyketide chain attached to an alaninol moiety, which is derived from the amino acid alanine (B10760859) via the NRPS pathway. smolecule.comjmb.or.kr The defining difference between the main myxalamid analogues (A, B, C, and D) lies in the starter unit used during the initiation of polyketide biosynthesis. This results in variations in the alkyl side chain (R-group) at one end of the molecule. researchgate.net

The specific side chains for the well-characterized analogues are:

Myxalamid A : R = CH₃CH₂(CH₃)CH-

Myxalamid B : R = (CH₃)₂CH-

Myxalamid C : R = CH₃CH₂-

This compound : R = CH₂- researchgate.net

While this compound was identified as part of the original complex, its specific structure has been less frequently characterized in subsequent studies compared to its counterparts. researchgate.net Some chemical and biosynthetic databases note that detailed structural information for this compound is not as readily available as for A, B, and C. secondarymetabolites.org The structural variations among the myxalamids are a direct result of the flexibility of the biosynthetic machinery, which can incorporate different short branched-chain carboxylic acid precursors. jmb.or.kr

Table 1: Physicochemical Properties of Myxalamid Analogues

Compound Name Chemical Formula Molecular Weight (Calculated) Reference
Myxalamid A C₂₆H₄₁NO₃ 415.61 g/mol secondarymetabolites.orgasm.org
Myxalamid B C₂₅H₃₉NO₃ 401.58 g/mol asm.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
Myxalamid A
Myxalamid B
Myxalamid C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35NO3 B1246652 Myxalamid D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H35NO3

Molecular Weight

373.5 g/mol

IUPAC Name

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide

InChI

InChI=1S/C23H35NO3/c1-7-18(3)22(26)20(5)15-17(2)13-11-9-8-10-12-14-19(4)23(27)24-21(6)16-25/h7-15,20-22,25-26H,16H2,1-6H3,(H,24,27)/b9-8-,12-10+,13-11+,17-15+,18-7+,19-14+/t20-,21+,22+/m1/s1

InChI Key

SJFXXCHPVOUCOT-GWBIGIMOSA-N

SMILES

CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Isomeric SMILES

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Synonyms

myxalamid D
myxalamide D

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Myxalamid D

Producer Organisms: Myxobacteria as a Source of Myxalamid D

Myxobacteria are Gram-negative bacteria recognized for their complex social behaviors and their prolific production of structurally diverse and biologically active secondary metabolites. nih.gov Several species within this group have been identified as producers of myxalamids.

The initial discovery and isolation of the myxalamids, including this compound, were from the myxobacterium Myxococcus xanthus, specifically strain Mx X12. nih.govresearchgate.net This strain was originally isolated from goat dung collected near Olympia, Greece. researchgate.net Research demonstrated that an antibiotic activity extracted from this strain was composed of four distinct but related compounds, which were named myxalamid A, B, C, and D. nih.govresearchgate.net

Following their initial discovery, myxalamids or their biosynthetic pathways have been identified in other myxobacterial species, indicating a broader distribution within this bacterial order.

Cystobacter fuscus : In studies of the myxobacterium Cystobacter fuscus strain AJ-13278, this compound was identified as the direct unmethylated precursor to 2'-O-methylmyxalamide D, another polyene antibiotic. nih.govtandfonline.com Gene disruption experiments confirmed that a specific methyltransferase enzyme is responsible for this final conversion, solidifying C. fuscus as a natural producer of the core myxalamid structure. nih.govtandfonline.com

Stigmatella aurantiaca : The genetic blueprint for myxalamid production has also been located in Stigmatella aurantiaca, particularly strain Sg a15. researchgate.netnih.gov Analysis of its genome revealed a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster (mxaA) responsible for the formation of myxalamids. nih.gov

Table 1: Myxobacterial Producers of this compound and Related Compounds

Producer Organism Strain(s) Compound(s) Identified
Myxococcus xanthus Mx X12 Myxalamid A, B, C, D
Cystobacter fuscus AJ-13278 This compound (as a precursor)

Fermentation and Cultivation Strategies for this compound Production

The production of this compound is dependent on the cultivation of the producer myxobacteria under controlled laboratory conditions. Research has focused on optimizing these conditions to maximize the yield of the desired compound.

For the original producing strain, M. xanthus Mx X12, fermentation was performed in large-scale fermentors (e.g., 70 liters) to generate sufficient quantities for isolation. researchgate.net The composition of the growth medium was found to be a critical factor. A modified Probion liquid medium was used, and it was discovered that the addition of sodium acetate to the medium resulted in a notable increase in the antibiotic yield. researchgate.net Aeration is another key parameter in fermentation, and a rate of 0.14 volumes of air per volume of medium per minute (v/v/minute) was utilized. researchgate.net

Table 2: Example Fermentation Medium for Myxococcus xanthus Mx X12

Component Concentration
Probion L 1%
Sodium acetate 0.3%
MgSO₄·7H₂O 0.05%
CaCl₂·2H₂O 0.05%

This compound and its analogs can be found in both the bacterial cells (cell mass) and the liquid culture medium in which they grow (supernatant). nih.govresearchgate.net However, quantitative analysis revealed that the vast majority of the myxalamid activity is associated with the cell mass. The amount present in the culture supernatant was found to be relatively small, estimated at about 5% of the total yield. researchgate.net Consequently, for efficient extraction and isolation, the focus is placed on harvesting the bacterial cells, while the supernatant is often discarded. researchgate.net

Advanced Isolation and Purification Techniques for this compound and Related Compounds

A multi-step process involving extraction and chromatography is required to isolate and purify this compound from the complex mixture of metabolites produced during fermentation.

Initial extraction is performed on the harvested cell mass. A common method involves the use of organic solvents such as ethyl acetate or a sequential extraction with dichloromethane and methanol. researchgate.netasm.org

Following extraction, the crude extract containing a mixture of myxalamids and other cellular components undergoes chromatographic separation.

Thin-Layer Chromatography (TLC): Early separation efforts used TLC to analyze the mixture. For example, using a solvent system of toluene-ethanol (9:1), the myxalamid mixture showed an Rf value of 0.27. researchgate.net

High-Performance Liquid Chromatography (HPLC): Modern purification protocols rely on more advanced techniques like HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) for precise identification. asm.org This allows for the effective separation of the individual myxalamid homologs (A, B, C, and D) from the crude extract. researchgate.net Detailed UHPLC methods have been developed, specifying column types and elution gradients for optimal resolution. asm.org

Table 3: Example UHPLC Parameters for Myxalamid Analysis

Parameter Specification
Column Luna Omega Polar C18 (1.6 µm, 100 Å, 150 x 2.1 mm)
Column Temperature 42°C
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.45 mL/min

| Gradient | A multi-step gradient from 5% B to 95% B |

This combination of optimized fermentation, targeted extraction from the cell mass, and advanced chromatographic purification is essential for obtaining pure this compound for further scientific study.

Chromatographic Methodologies for Complex Mixture Resolution

The resolution of the complex mixture of myxalamids, including this compound, from the crude extract is a critical step in its isolation. Initial attempts to separate the mixture of these yellow-colored compounds by Thin-Layer Chromatography (TLC) were unsuccessful. researchgate.net However, TLC was utilized for the preliminary characterization of the mixture.

High-Performance Liquid Chromatography (HPLC) proved to be the effective method for the separation of the individual myxalamid homologues. researchgate.net Specifically, reversed-phase silica gel was employed as the stationary phase for the HPLC separation, which allowed for the resolution of Myxalamids A, B, C, and D. researchgate.net The relative proportions of the four myxalamids were found to vary depending on the fermentation conditions and the composition of the growth media. researchgate.net

Interactive Data Table: TLC Characteristics of the Myxalamid Mixture

Solvent SystemRf Value
Toluene - Ethanol (9:1)0.27
Dichloromethane - Methanol (9:1)0.42
Data sourced from Gerth et al. (1983). researchgate.net

Spectroscopic Techniques for Compound Detection and Preliminary Characterization

Spectroscopic techniques are essential for the detection and preliminary characterization of this compound and its related compounds during the isolation process.

On TLC plates (silica gel 60 F254), the unresolved mixture of myxalamids appears as a pale yellow spot that turns orange-yellow upon exposure to air. researchgate.net Under ultraviolet (UV) light, the spot is dark at 254 nm and exhibits bright fluorescence at 366 nm. researchgate.net The presence of the myxalamids can also be detected by staining with iodine vapors, which results in a deep orange color, or by spraying with molybdato-phosphoric acid followed by heating, which produces a blackish spot. researchgate.net

Mass spectrometry has been utilized to identify and characterize the myxalamid series of compounds. In a study employing Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), the protonated molecules [M+H]⁺ of Myxalamids A, B, and C were detected at m/z 416, 402, and 388, respectively. koreascience.kr Although specific mass spectrometry data for this compound from this study is not provided, the homologous series suggests a molecular weight difference of 14 mass units (CH₂) between the congeners.

While detailed spectroscopic data for Myxalamid B, the main component in many fermentations, including its infrared (IR) and UV-Vis spectra, have been published, specific and complete spectroscopic data sets for this compound are not as readily available in the surveyed literature. researchgate.net The structure elucidation for the myxalamid family, which would contain detailed NMR and mass spectrometry data for each compound, was published in a separate article.

Interactive Data Table: Mass Spectrometry Data for the Myxalamid Series

CompoundMolecular Weight[M+H]⁺ (m/z)
Myxalamid A415416
Myxalamid B401402
Myxalamid C387388
This compoundNot explicitly statedNot explicitly stated
Data for Myxalamids A, B, and C sourced from Kim et al. (2008). koreascience.kr

Biosynthesis and Genetic Determinants of Myxalamid D

Elucidation of the Myxalamid D Biosynthetic Pathway Architecture

The structural foundation of this compound is assembled through a pathway that merges two major biosynthetic systems: the polyketide synthase (PKS) and the nonribosomal peptide synthetase (NRPS) pathways. This hybrid nature allows for the incorporation of both fatty acid-like and amino acid-derived building blocks, resulting in the characteristic chemical structure of the myxalamids.

The biosynthesis of myxalamids is a classic example of a Type I PKS-NRPS hybrid system. smolecule.comnih.gov In this integrated assembly-line mechanism, large multifunctional enzymes, known as megasynthases, work in a coordinated fashion. nih.govuni-saarland.de The process begins with the loading of a specific starter unit, an acyl-CoA derivative, onto the PKS modules. smolecule.comuni-saarland.de This is followed by a series of condensation reactions where extender units, typically malonyl-CoA or methylmalonyl-CoA, are sequentially added to the growing polyketide chain. uni-saarland.dejmb.or.kr Each PKS module contains a specific set of domains that catalyze the extension and subsequent modification of the intermediate. nih.govuni-saarland.de

After the polyketide backbone is assembled, the growing chain is transferred to an NRPS module. uni-saarland.de This module is responsible for incorporating an amino acid, specifically alanine (B10760859) in the case of myxalamids, into the structure. uni-saarland.depnas.org The NRPS module activates the amino acid and catalyzes the formation of a peptide bond, linking it to the polyketide chain. nih.gov The existence of these hybrid PKS/NRPS systems is a key source of the chemical diversity observed in secondary metabolites from myxobacteria. uni-saarland.de The final release of the completed molecule from the enzymatic complex is then catalyzed by a specialized terminal domain. uni-saarland.demdpi.com

The genetic instructions for this compound biosynthesis are encoded in dedicated biosynthetic gene clusters (BGCs). ppaspk.org The primary gene cluster associated with myxalamid production is the mxa cluster , first identified in the myxobacterium Stigmatella aurantiaca Sg a15. jmb.or.krsecondarymetabolites.orgjst.go.jp Sequencing and analysis of this cluster revealed a set of genes encoding the necessary PKS and NRPS megasynthases (MxaA, MxaB1, MxaB2, MxaC, MxaD, MxaE). uni-saarland.dejmb.or.krkegg.jpgenome.jp The organization of the genes within the mxa cluster follows the principle of colinearity, where the sequence of modules and their domains on the enzyme corresponds to the sequence of chemical reactions in the biosynthesis. uni-saarland.de The promiscuity of the loading module in the mxa assembly line, which can accept different short-chain carboxylic acid starter units, leads to the production of a family of myxalamid analogs (A, B, C, and D). uni-saarland.de

A related gene cluster, designated mmx , was identified in Cystobacter fuscus. nih.gov This cluster is responsible for the production of 2'-O-methylmyxalamide D. nih.gov Gene disruption experiments confirmed that the mmx cluster first directs the synthesis of the this compound skeleton via two type I PKS genes, mmxB and mmxC. nih.gov Subsequently, a downstream S-adenosylmethionine-dependent methyltransferase, encoded by the mmxM gene, catalyzes the final O-methylation of the precursor, this compound, to yield 2'-O-methylmyxalamide D. nih.gov

Gene Cluster Producing Organism Product(s) Key Genes Reference
mxaStigmatella aurantiaca Sg a15Myxalamids A, B, C, DmxaA, mxaB1, mxaB2, mxaC, mxaD, mxaE uni-saarland.dejmb.or.krsecondarymetabolites.org
mmxCystobacter fuscus AJ-132782'-O-methylmyxalamide D (from this compound)mmxB, mmxC, mmxM nih.gov

Enzymatic Machinery of this compound Biosynthesis

The synthesis of this compound relies on a modular architecture where each module is responsible for one cycle of chain elongation and modification. These modules are composed of several catalytic domains that perform specific functions.

The polyketide portion of this compound is constructed by multiple PKS modules. Each module contains a set of core and auxiliary domains that function in a precise sequence.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which elongates the polyketide chain by adding a new extender unit. jmb.or.kr

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein. uni-saarland.dejmb.or.kr

Acyl Carrier Protein (ACP): A small carrier protein that holds the growing polyketide chain and the incoming extender unit via a thioester bond, shuttling them between the various catalytic domains. nih.govjmb.or.kr

Ketoreductase (KR): Reduces the β-keto group formed after condensation to a β-hydroxyl group. uni-saarland.dejmb.or.kr

Dehydratase (DH): Dehydrates the β-hydroxyl group, creating a double bond. uni-saarland.dejmb.or.kr

Enoyl Reductase (ER): Reduces the double bond to a single bond, resulting in a fully saturated carbon chain at that position. uni-saarland.dejmb.or.kr

The specific combination of KR, DH, and ER domains within each module determines the degree of reduction and thus the final structure of the polyketide backbone. uni-saarland.de For instance, the mxa gene cluster encodes for PKS modules with varying sets of these reductive domains to generate the specific pattern of hydroxyl groups and double bonds seen in myxalamids. uni-saarland.dejmb.or.kr

PKS Domain Function
KS (Ketosynthase)Chain elongation via Claisen condensation.
AT (Acyltransferase)Selects and loads extender units (malonyl-CoA or methylmalonyl-CoA).
KR (Ketoreductase)Reduces a β-keto group to a β-hydroxyl group.
DH (Dehydratase)Dehydrates a β-hydroxyl group to form a double bond.
ER (Enoyl Reductase)Reduces a double bond to a single bond.
ACP (Acyl Carrier Protein)Tethers the growing chain and intermediates.

Following the assembly of the polyketide chain, a single NRPS module, encoded by the mxaA gene, is responsible for adding an alanine residue. uni-saarland.depnas.org

Adenylation (A) Domain: Selects the specific amino acid (alanine) and activates it as an aminoacyl adenylate. jmb.or.krpnas.org

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently tethers the activated amino acid via a thioester linkage. nih.govjmb.or.krpnas.org

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the polyketide chain (transferred from the last PKS module) and the alanine tethered to the PCP domain. jmb.or.krpnas.org

Reductase (R) Domain: A terminal domain that modifies and releases the final product from the enzyme complex. pnas.orgmdpi.com This domain is also referred to as a Terminal Reductase (Re) or TD domain. jmb.or.kr

NRPS Domain Function
C (Condensation)Catalyzes peptide bond formation.
A (Adenylation)Recognizes and activates a specific amino acid.
PCP (Peptidyl Carrier Protein)Covalently binds the activated amino acid.
R (Reductase)Catalyzes the reductive release of the final product.

The final step in the biosynthesis of myxalamids is the release of the mature chain from the MxaA NRPS module. This is not accomplished by a typical thioesterase (TE) domain, which would hydrolyze the thioester bond. uni-saarland.demdpi.com Instead, the myxalamid assembly line utilizes a terminal Reductase (R) domain. pnas.orgmdpi.com

The R domain of MxaA, located at the C-terminus, is an NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. mdpi.comnih.gov It catalyzes a non-processive, four-electron reduction of the PCP-bound thioester. nih.govresearchgate.net This reductive release mechanism proceeds in two steps: the thioester is first reduced to an aldehyde intermediate, which is then further reduced to a primary alcohol. pnas.orgacs.orgnih.gov This process forms the terminal 2-aminopropanol moiety of the myxalamid molecule. pnas.org Structural and biochemical analyses of the MxaA R domain have provided detailed insights into its catalytic mechanism, identifying critical residues for cofactor binding and substrate reduction, and confirming its role in producing the alcohol-containing final product. nih.govnih.gov This reductive release strategy is a recurring theme in several PKS and NRPS biosynthetic pathways. pnas.org

Accessory Enzymes and Post-Assembly Line Modifications (e.g., Methyltransferases)

The biosynthesis of polyketides and nonribosomal peptides often involves tailoring enzymes that modify the core structure after its assembly by the main synthase machinery. nih.gov These modifications, catalyzed by enzymes such as methyltransferases, P450s, and glycosyltransferases, are crucial for the final structure and bioactivity of the natural product. nih.govmdpi.com

In the case of the myxalamid assembly line, a highly unusual post-assembly modification occurs during the chain termination and release step. Instead of a canonical thioesterase (TE) domain, which typically releases the final product through hydrolysis or macrocyclization, the myxalamid pathway employs a distinct reductase (Re) domain. uni-saarland.de This Re domain is responsible for the reductive release of the fully assembled polyketide-peptide chain from the synthase. uni-saarland.de This process results in the formation of a linear aldehyde intermediate, which is subsequently reduced to yield the terminal 2-amino-3-hydroxy-2-methylpentanoyl moiety characteristic of the myxalamids. uni-saarland.de This reductive release is a critical and atypical post-assembly line event that defines the final chemical structure of this compound.

Origin and Incorporation of Biosynthetic Precursor Units

The structural diversity of the myxalamids arises from the flexible selection of starter units by the biosynthetic machinery, while the core structure is built through a conserved process of chain elongation using specific extender units. uni-saarland.de

The myxalamid biosynthetic pathway is initiated by a promiscuous loading acyltransferase (AT) domain, designated ATL, which can accept several different short-chain carboxylic acid CoA esters as starter units. uni-saarland.de The specific starter unit incorporated determines which myxalamid variant is produced.

For this compound, the specific starter unit is acetyl-CoA . uni-saarland.de The flexibility of the loading module allows for the incorporation of other precursors, leading to a family of related compounds. For instance, isobutyryl-CoA, often derived from the degradation of the amino acid valine, serves as the starter unit for Myxalamid B. uni-saarland.denih.gov

Table 1: Myxalamid Variants and Their Corresponding Starter Units

Myxalamid VariantStarter Unit
Myxalamid A2-Methyl-butyryl-CoA
Myxalamid BIsobutyryl-CoA
Myxalamid CPropionyl-CoA
This compound Acetyl-CoA

Data sourced from Silakowski et al. (2001) as cited in uni-saarland.de.

Following the incorporation of the starter unit, the polyketide chain is elongated through the sequential addition of extender units, a process managed by a series of polyketide synthase (PKS) modules. uni-saarland.de In the myxalamid pathway, the first chain extension step utilizes a methylmalonate unit, which is loaded by the acyltransferase domain of the MxaF protein. uni-saarland.de

Subsequent elongation is carried out by five PKS modules located on the MxaE, MxaD, and MxaC proteins. uni-saarland.de These modules selectively incorporate either malonyl-CoA or methylmalonyl-CoA as extender units. uni-saarland.de Each module contains a specific set of catalytic domains (e.g., ketoreductase, dehydratase) that perform various degrees of β-keto processing, leading to the complex polyketide backbone. uni-saarland.de The growing chain is finally extended by a nonribosomal peptide synthetase (NRPS) module, MxaA, which incorporates the amino acid alanine into the structure before the final reductive release. uni-saarland.de

Genetic Engineering Approaches for this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway has been made possible through the identification of its gene cluster and the functional analysis of its constituent genes using genetic engineering techniques. uni-saarland.dejmb.or.kr

The genes responsible for myxalamid biosynthesis are organized into a single biosynthetic gene cluster (BGC), a common feature for secondary metabolite pathways in myxobacteria. psu.edu This mxa gene cluster was identified in the myxobacterial strains Stigmatella aurantiaca Sga15 and Myxococcus xanthus DK1622. uni-saarland.desecondarymetabolites.orgoup.com The cluster from S. aurantiaca is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0001022. acs.org

Initial identification and cloning of the cluster were achieved through strategies involving the creation and screening of genomic DNA libraries. jmb.or.krbiobasic.com The work by Beyer et al. (1999) first reported the identification of the myxalamid BGC in S. aurantiaca. neb.com A more detailed characterization by Silakowski et al. (2001) elucidated the sequence and organization of the combined PKS/NRPS gene cluster, revealing the functions of the individual open reading frames (ORFs). uni-saarland.denih.gov

Table 2: Key Genes in the Myxalamid Biosynthetic Cluster and Their Functions

Gene(s)Encoded Protein/ModuleProposed Function in Biosynthesis
mxaFLoading Module (ATL)Selects and loads the starter unit (e.g., acetyl-CoA for this compound). uni-saarland.de
mxaE, mxaD, mxaCPKS Modules 1-6Catalyze chain elongation using malonyl-CoA and methylmalonyl-CoA extenders. uni-saarland.de
mxaB1, mxaB2Splitting Module 7Continues the polyketide chain extension. uni-saarland.de
mxaANRPS Module 8Incorporates an alanine residue. uni-saarland.de
mxaA (Re domain)Reductase DomainPerforms reductive release of the final polypeptide chain. uni-saarland.de

Data sourced from Silakowski et al. (2001) as cited in uni-saarland.de.

To confirm the function of the genes within the mxa cluster, researchers employ genetic techniques such as directed mutagenesis and gene disruption. psu.edu These methods involve creating specific, targeted changes or inactivations in the DNA sequence to observe the effect on metabolite production. psu.edu

Heterologous Expression Systems for Myxalamid Production and Engineering

The production of myxalamids, including this compound, directly from their native producers like Stigmatella aurantiaca can be challenging due to slow growth rates and the complexity of their cultivation. nih.govuni-saarland.de To overcome these limitations and to facilitate genetic manipulation for yield improvement and analog generation, researchers have developed heterologous expression systems. The myxobacterium Myxococcus xanthus has emerged as a particularly effective and widely used heterologous host for the production of polyketides and non-ribosomal peptides from other myxobacteria. nih.govresearchgate.netnih.gov

The choice of M. xanthus as a host is advantageous because it shares a similar metabolic background with other myxobacteria, including the necessary precursors like malonyl-CoA and methylmalonyl-CoA, and compatible phosphopantetheinyl transferases for activating the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. nih.gov A common strategy involves integrating the entire biosynthetic gene cluster (BGC) for a target compound into the chromosome of a host strain, such as M. xanthus DK1622. researchgate.netoup.com

To enhance the production of the heterologously expressed compound, host strains are often engineered. A powerful approach is the creation of a "clean" chassis strain by deleting the BGCs of major native secondary metabolites. For instance, a chassis strain of M. xanthus DZ2 was engineered by removing the gene clusters for dkxanthenes, myxovirescin, myxochelins, and myxalamids, thereby reducing competition for precursors and energy, and simplifying the downstream purification of the target molecule. nih.gov

Furthermore, production titers can be significantly increased through genetic engineering of the expression cassette itself. This includes exchanging the native promoter of the BGC with a strong, constitutive promoter that is highly active in the heterologous host. nih.gov Transposon-based systems have also been successfully employed to deliver large gene clusters into heterologous hosts like M. xanthus and even Pseudomonas putida. oup.com The combination of a robust host, engineered for minimal background production, and optimized expression constructs has proven to be a powerful platform for producing complex myxobacterial natural products. researchgate.netnih.gov For example, heterologous expression of the haliangicin (B1249031) BGC in M. xanthus resulted in a tenfold increase in production compared to its native producer. nih.gov Similarly, optimizing the cultivation medium for a heterologous M. xanthus strain producing myxopyronin A led to a 41-fold increase in yield. researchgate.net

Table 1: Examples of Heterologous Production of Myxobacterial Metabolites
Expressed CompoundNative ProducerHeterologous HostKey Engineering StrategyReported OutcomeReference
MyxochromideStigmatella aurantiacaCorallococcus macrosporus GT-2Promoter exchange and transposon-based integrationProduction increased from 8 mg/L to 600 mg/L nih.gov
Epothilone (B1246373)Sorangium cellulosumMyxococcus xanthusChromosomal integration of the BGCSuccessful production of epothilone C and D nih.gov
HaliangicinHaliangium ochraceumMyxococcus xanthusExpression of the entire 47.8 kbp gene clusterTenfold higher production compared to the native producer nih.gov
MyxoprincomideMyxococcus xanthus DZ2Engineered M. xanthus DZ2 (BOOST strain)Deletion of four major native BGCs and use of a strong promoterEnhanced production and detection of the target compound nih.gov
CystobactamidsCystobacter sp.Myxococcus xanthusTargeted gene deletionsProduction of unnatural cystobactamids uni-saarland.de

Mutasynthesis and Chemobiosynthesis for Analog Generation

Mutasynthesis is a powerful technique that combines genetic engineering with precursor-directed biosynthesis to create novel analogs of natural products. This approach has been successfully applied to the myxalamid biosynthetic pathway to generate a variety of new structures. uni-saarland.de The core principle of mutasynthesis involves genetically blocking the biosynthesis of the natural starter unit of a pathway and then supplying the mutant strain with synthetic, non-native precursors that the biosynthetic machinery can incorporate instead. uni-saarland.dersc.org

For myxalamid biosynthesis, the natural starter units are typically isobutyryl-CoA (for myxalamid B) and 2-methyl-butyryl-CoA (for myxalamid A), which are derived from the degradation of the branched-chain amino acids valine and isoleucine, respectively. uni-saarland.de The key enzyme in this degradation is the branched-chain ketoacid dehydrogenase (Bkd). uni-saarland.de By creating bkd knockout mutants of both Myxococcus xanthus and Stigmatella aurantiaca, researchers were able to significantly reduce the production of the native myxalamids. uni-saarland.de

These bkd mutant strains were then fed a series of non-natural carboxylic acids. uni-saarland.de The myxalamid PKS machinery exhibited remarkable flexibility, accepting these artificial starter units and incorporating them to produce novel myxalamid analogs. This strategy led to the generation of nine new myxalamid derivatives. uni-saarland.de Interestingly, the biosynthetic machinery in M. xanthus was found to be more flexible, incorporating a wider range of precursors compared to S. aurantiaca. uni-saarland.de This difference aligns with the observation that M. xanthus naturally produces myxalamid A, which has a larger starter unit, as its major product, while S. aurantiaca favors myxalamid B with its smaller starter unit. uni-saarland.deuni-saarland.de

While precursor-directed biosynthesis (PDB), where precursors are fed to the wild-type strain, can also generate analogs, it often results in a mixture of native and new compounds, complicating purification. uni-saarland.de Mutasynthesis is therefore the preferred method as it minimizes the production of the parent compounds, leading to a cleaner product profile dominated by the desired new analog. uni-saarland.dersc.org The success of these mutasynthesis experiments not only provided new chemical diversity within the myxalamid family but also served as a proof-of-concept for applying this powerful technique to other complex myxobacterial pathways. uni-saarland.de

Table 2: Generation of Myxalamid Analogs via Mutasynthesis
Mutant StrainPrecursor Fed (Carboxylic Acid)Resulting Myxalamid Analog(s)Reference
M. xanthus (bkd mutant)Various non-natural carboxylic acidsNine novel myxalamid analogues (compounds 32-40) uni-saarland.de
S. aurantiaca (bkd mutant)Various non-natural carboxylic acidsThree novel myxalamid analogues (compounds 37-39) uni-saarland.de

Chemical Synthesis and Analog Development of Myxalamid D

Total Synthesis Strategies for Myxalamid D and its Core Scaffolds

The complex structure of this compound, characterized by a polyene chain, multiple stereocenters, and an amide linkage, presents a formidable challenge for synthetic chemists. Various strategies have been developed to construct this intricate molecule, often focusing on the stereocontrolled synthesis of its key fragments.

Convergent and Stereoselective Synthetic Routes

A hallmark of modern organic synthesis, convergent strategies are frequently employed for the total synthesis of complex molecules like myxalamids. wikipedia.org This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. wikipedia.org This method is generally more efficient than a linear synthesis where the molecule is built step-by-step in a single sequence. wikipedia.orgscholarsresearchlibrary.com

For instance, a concise and highly convergent total synthesis of (-)-myxalamide A, a close analog of this compound, has been reported. researchgate.netnih.gov This synthesis highlights a stereoselective vinylogous Mukaiyama aldol (B89426) reaction and a one-pot Stille/Suzuki-Miyaura cross-coupling reaction to connect the left- and right-hand fragments of the molecule. researchgate.netnih.gov The use of such convergent strategies allows for the efficient assembly of the complex carbon skeleton of the myxalamids. wikipedia.orgscholarsresearchlibrary.com

Stereoselectivity is another critical aspect of myxalamid synthesis, given the presence of multiple chiral centers. rsc.orgrsc.org Synthetic routes are designed to control the three-dimensional arrangement of atoms at these centers, often employing chiral catalysts or auxiliaries to achieve the desired stereochemistry. ethz.ch

Key Synthetic Transformations and Reaction Mechanisms (e.g., Aldol Reactions, Cross-Coupling)

The construction of the myxalamid backbone relies on a toolbox of powerful organic reactions. Among the most crucial are aldol reactions and cross-coupling reactions.

Aldol Reactions: The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. magritek.com It involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. magritek.combyjus.com In the context of myxalamid synthesis, stereoselective aldol reactions, such as the Mukaiyama aldol reaction, are instrumental in setting the stereocenters within the polyketide chain. researchgate.net For example, the synthesis of a key fragment of myxalamide A utilized a stereoselective vinylogous Mukaiyama aldol reaction of a vinylketene silyl (B83357) N,O-acetal. researchgate.netnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are indispensable for connecting the various fragments synthesized independently. researchgate.netmdpi.com These reactions allow for the formation of carbon-carbon bonds between different types of organic molecules with high efficiency and selectivity. mdpi.com A one-pot Stille/Suzuki-Miyaura cross-coupling reaction using Burke's N-methyliminodiacetic acid (MIDA) boronate has been a key step in the convergent synthesis of myxalamide A, demonstrating the power of these methods in complex natural product synthesis. researchgate.netnih.gov

Semi-Synthesis and Derivatization Approaches for this compound Analogues

Beyond total synthesis, semi-synthesis and derivatization of the natural product and its congeners offer a more direct route to novel analogs. These approaches leverage the existing chemical scaffold of this compound and introduce modifications to probe structure-activity relationships.

Chemical Modification of this compound and its Natural Congeners

Myxalamids are produced by myxobacteria as a mixture of related compounds (A, B, C, and D), which differ in their starter units. researchgate.net This natural diversity provides a platform for further chemical modification. Derivatization can involve reactions at various functional groups present in the myxalamid structure, such as the hydroxyl group or the amide functionality. acs.orgrsc.org For example, esterification or etherification of the hydroxyl group can be explored to generate new derivatives.

Generation of Novel Structural Variants and Non-Natural Analogues

A powerful strategy for generating novel myxalamid analogues is mutasynthesis. uni-saarland.de This technique involves genetically modifying the producing microorganism to block the biosynthesis of the natural starter unit. uni-saarland.de Subsequently, synthetic precursor analogues can be fed to the mutant strain, which are then incorporated by the biosynthetic machinery to produce novel, non-natural myxalamids. uni-saarland.deuni-saarland.de This approach has been successfully used to generate nine new myxalamid analogues by feeding various non-natural carboxylic acids to a mutant strain of Myxococcus xanthus. uni-saarland.de This combination of genetic engineering and synthetic chemistry provides a versatile platform for creating structural diversity that would be difficult to achieve through total synthesis alone. uni-saarland.denih.gov

Synthetic Methodologies for this compound Subunit Construction

The efficient synthesis of the individual subunits of this compound is a critical prerequisite for both total synthesis and the generation of analogues. The polyketide backbone of myxalamids is assembled by a modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system. uni-saarland.deuni-saarland.defrontiersin.org Understanding this biosynthetic logic provides inspiration for the chemical synthesis of the constituent building blocks.

The synthesis of the polyene fragment, for example, requires careful control of the double bond geometry. The subunits are often constructed using stereoselective reactions to install the necessary chiral centers. The final amide bond formation between the polyketide chain and the amino acid moiety is another key step in the assembly of the complete myxalamid structure. The development of efficient and scalable synthetic routes to these subunits is an ongoing area of research, crucial for advancing the study of myxalamids.

Asymmetric Synthesis of Chiral Building Blocks

The construction of complex molecules like this compound relies heavily on the ability to synthesize optically pure intermediates, often referred to as chiral building blocks. enamine.net These blocks contain the specific stereocenters that are crucial for the molecule's final three-dimensional structure. The synthesis of Myxalamid A, and by analogy this compound, employs stereoselective reactions to establish these chiral centers with high fidelity. researchgate.netnih.gov

A key chiral fragment for the synthesis is a C9-C18 polyene segment. The synthesis of a precursor to this fragment, an enantiomerically pure alcohol, was achieved via a highly stereoselective vinylogous Mukaiyama aldol reaction. researchgate.net This reaction involves a vinylketene silyl N,O-acetal derived from an unnatural D-valine amino acid, which reacts with an α,β-unsaturated aldehyde in the presence of a Lewis acid catalyst like titanium tetrachloride. This method effectively sets two new stereocenters in an anti-configuration. researchgate.net

The synthesis of another crucial building block, an allylic bromide, begins from an enantiomerically pure alcohol prepared through a similar Mukaiyama aldol reaction. The chiral auxiliary is then removed using a reducing agent such as sodium borohydride (B1222165) to yield a diol. researchgate.net Subsequent protection and functional group manipulations lead to the desired allylic bromide, ready for fragment coupling. researchgate.net

The table below outlines a representative sequence for the synthesis of a key chiral intermediate analogous to one used in the myxalamid total synthesis.

StepReactant(s)Reagent(s) and ConditionsProductYield
1Enantiomerically pure alcohol (14)1. NaBH₄, EtOH, 0 °C to rtDiol (15)91%
2Diol (15)2. TBDPSCl, imidazole, CH₂Cl₂Silyl-protected alcohol95%
3Silyl-protected alcohol3. PivCl, DMAP, CH₂Cl₂Pivaloate ester (17)99%
4Pivaloate ester (17)4. DIBAL-H, CH₂Cl₂, -78 °CPrimary alcohol (18)96%
5Primary alcohol (18)5. CBr₄, PPh₃, CH₂Cl₂Allylic bromide (8)85%
Data derived from the total synthesis of (-)-myxalamide A, which uses analogous building blocks. researchgate.net

Fragment Coupling Strategies for Complex Polyketide-Peptide Assembly

The assembly of large, intricate molecules like this compound from smaller, synthesized fragments is a cornerstone of modern organic synthesis, known as a convergent strategy. nih.govrsc.org This approach is generally more efficient than a linear synthesis where the molecule is built step-by-step from one end to the other. For the myxalamids, the challenge lies in coupling the polyketide chain fragments and attaching the peptide-derived side chain with precise stereochemical control, particularly across the conjugated polyene system. researchgate.net

A highly effective method employed in the total synthesis of Myxalamid A, and thus applicable to this compound, is a one-pot Stille/Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This powerful palladium-catalyzed reaction sequence allows for the efficient connection of two complex fragments. One fragment is prepared as a dienylstannane, while the other is a vinyl iodide or, more advantageously, a stable N-methyliminodiacetic acid (MIDA) boronate. researchgate.net MIDA boronates are air- and moisture-stable crystalline solids, making them excellent coupling partners that can be prepared and stored long-term. researchgate.net

The coupling strategy involves connecting the "left-hand" and "right-hand" fragments of the molecule. For instance, the allylic bromide building block (prepared as described in 4.3.1) is coupled with a MIDA boronate that contains the rest of the polyene structure. researchgate.net This key C-C bond formation step constructs the sensitive trans-trans-cis-trans tetraene core of the molecule in a stereospecific manner. researchgate.netnih.gov The final amide bond formation connects the completed polyketide chain to the valine-derived amide portion, completing the hybrid polyketide-peptide structure.

The table below summarizes the key fragment coupling reaction.

Reaction TypeFragment 1Fragment 2Catalyst / ReagentsKey Bond FormedReference
Stille/Suzuki-Miyaura CouplingDienylstannaneMIDA boronatePd₂(dba)₃·CHCl₃, SPhos, K₃PO₄, THF/H₂OC-C (polyene linkage) researchgate.net
Amide CouplingCompleted polyketide carboxylic acidValine amideHATU, HOAt, DIPEAAmide bond (peptide linkage) researchgate.net
Data derived from the total synthesis of (-)-myxalamide A, which uses analogous coupling strategies.

This convergent approach, utilizing robust and stereospecific cross-coupling reactions, provides an elegant and efficient pathway to the total synthesis of myxalamids, including this compound.

Biological Activities and Mechanistic Studies of Myxalamid D

Antimicrobial Activity Spectrum of Myxalamid D In Vitro

The myxalamids, including this compound, exhibit a significant inhibitory effect against a range of eukaryotic microorganisms, such as yeasts and molds, as well as certain Gram-positive bacteria. nih.govresearchgate.netnih.govresearchgate.net Their activity against Gram-negative bacteria is generally limited. researchgate.net While detailed quantitative data for this compound is not extensively documented, the biological activity of the myxalamids is reported to be consistent across the different variants (A, B, C, and D). The primary research on this class of compounds often highlights Myxalamid B as the main component, and its activity is considered representative of the group.

This compound is effective against various fungal pathogens, contributing to its classification as an antifungal agent. nih.govresearchgate.netnih.govresearchgate.net The inhibitory action extends to both unicellular fungi (yeasts) and filamentous fungi (molds). The primary mechanism of this antifungal activity is the disruption of the fungal cell's energy production, a process vital for its survival and proliferation.

The following table provides illustrative minimum inhibitory concentration (MIC) data for Myxalamid B, which is considered to have a similar level of biological activity to this compound.

Fungal SpeciesTypeIllustrative MIC (µg/mL) for Myxalamid B
Candida albicansYeast12.5
Saccharomyces cerevisiaeYeast3.1
Mucor hiemalisMold1.6
Aspergillus sp.Mold>100

This data is based on the activity of Myxalamid B as reported in foundational studies and serves as an indicator of the expected efficacy of this compound.

In addition to its antifungal properties, this compound shows activity against several Gram-positive bacterial strains. nih.govresearchgate.netnih.govresearchgate.net This antibacterial action is also linked to its ability to interfere with cellular respiration, a fundamental process in these bacteria.

The following table presents representative MIC data for Myxalamid B against various Gram-positive bacteria, reflecting the anticipated activity of this compound.

Bacterial SpeciesGram StainingIllustrative MIC (µg/mL) for Myxalamid B
Bacillus subtilisGram-Positive1.6
Staphylococcus aureusGram-Positive25
Streptomyces viridochromogenesGram-Positive12.5

This data is based on the activity of Myxalamid B as reported in foundational studies and serves as an indicator of the expected efficacy of this compound.

Elucidation of the Molecular Mechanism of Action of this compound

The biological activities of this compound are a direct consequence of its specific interaction with a critical component of the cellular energy production machinery.

This compound exerts its effects by targeting the electron transport chain (ETC), a series of protein complexes located in the inner mitochondrial membrane of eukaryotes. nih.govresearchgate.netnih.govresearchgate.net The ETC is central to cellular respiration, responsible for generating the vast majority of the cell's supply of adenosine triphosphate (ATP), the primary energy currency.

The precise molecular target of this compound within the ETC is Complex I, also known as NADH:ubiquinone oxidoreductase. nih.govresearchgate.netnih.govresearchgate.net this compound binds to this complex, effectively blocking the transfer of electrons from NADH to ubiquinone. This inhibitory action is a key characteristic of the myxalamid family of antibiotics. nih.govresearchgate.netnih.govresearchgate.net

By inhibiting Complex I, this compound disrupts the entire process of oxidative phosphorylation. The blockage of electron flow prevents the pumping of protons across the inner mitochondrial membrane by Complex I, which in turn dissipates the proton motive force necessary for ATP synthase to produce ATP. This leads to a significant decrease in cellular respiration and a drastic reduction in ATP synthesis. The resulting energy deficit ultimately leads to the inhibition of growth and cell death in susceptible organisms.

Differential Activity against Eukaryotic versus Prokaryotic Complex I

This compound is an antibiotic that targets the crucial enzyme Complex I (NADH:quinone oxidoreductase) in the electron transport chain. nih.govsemanticscholar.orgresearchgate.net This enzyme is essential for cellular respiration in both eukaryotes and prokaryotes. nih.govsemanticscholar.orgresearchgate.net Research has primarily focused on the potent inhibitory effects of myxalamids on eukaryotic Complex I, using models such as beef heart submitochondrial particles. nih.govsemanticscholar.orgresearchgate.net This inhibition disrupts the respiratory process, leading to the observed antifungal and anti-yeast activities. nih.govsemanticscholar.orgresearchgate.net

While the myxalamids, including this compound, exhibit activity against some Gram-positive bacteria, Gram-negative bacteria are generally resistant. researchgate.net This suggests a degree of differential activity between eukaryotic and prokaryotic Complex I, or differences in cell wall permeability that prevent the compound from reaching its target in Gram-negative bacteria.

The structural and functional differences between eukaryotic and prokaryotic Complex I may account for this differential activity. Eukaryotic Complex I is a larger and more complex assembly than its prokaryotic counterpart, with additional subunits that could influence inhibitor binding. mdpi.comnih.gov However, detailed comparative studies providing specific inhibitory concentrations (e.g., IC50 values) of this compound for both eukaryotic and a range of prokaryotic Complex I enzymes are not extensively documented in the currently available literature. Such data would be crucial for a precise quantitative comparison of its activity.

Table 1: General Comparison of Eukaryotic and Prokaryotic Complex I

FeatureEukaryotic Complex IProkaryotic Complex I
Location Inner mitochondrial membraneCytoplasmic membrane
Size Larger, ~1 MDaSmaller, ~550 kDa
Subunits ~45 subunits (14 core, ~31 supernumerary)14 core subunits
Inhibitor Sensitivity Known to be sensitive to myxalamidsSensitivity varies among species

Cellular Responses and Physiological Effects Mediated by this compound

The inhibition of Complex I by this compound triggers a cascade of cellular events, leading to significant stress and physiological changes within susceptible organisms.

Induction of Cellular Stress and Metabolic Perturbations

By blocking the electron transport chain, this compound directly interferes with aerobic respiration and, consequently, ATP synthesis. This disruption of the primary energy-generating pathway leads to a state of severe metabolic stress. The cell, deprived of its main energy source, experiences a rapid decline in its energy charge.

This metabolic crisis can induce a broader cellular stress response. A key consequence of inhibiting Complex I is the potential for increased production of reactive oxygen species (ROS). When electron flow is impeded, electrons can leak from the iron-sulfur clusters within Complex I and prematurely react with molecular oxygen, generating superoxide radicals. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cellular dysfunction and eventual cell death.

Effects on Susceptible Organisms at a Subcellular Level

The primary subcellular target of this compound is the inner mitochondrial membrane in eukaryotes and the cytoplasmic membrane in prokaryotes, where Complex I is located. nih.govsemanticscholar.orgresearchgate.netmdpi.com The consequences of Complex I inhibition at a subcellular level are significant.

In eukaryotic organisms like fungi and yeast, the disruption of mitochondrial function would be catastrophic. Mitochondria are not only the powerhouses of the cell but are also central to many other processes, including the regulation of apoptosis. The collapse of the mitochondrial membrane potential, a direct result of respiratory chain inhibition, is a critical signal for the initiation of programmed cell death.

In susceptible bacteria, the inhibition of the respiratory chain in the cytoplasmic membrane would have similarly drastic effects. The proton motive force generated by the electron transport chain is vital not only for ATP synthesis but also for other essential functions such as nutrient transport and flagellar motility. The dissipation of this gradient by this compound would lead to a multi-faceted failure of cellular processes.

While the biochemical consequences of this compound's action are evident from its mechanism, detailed ultrastructural studies, such as those using electron microscopy to visualize the specific morphological changes induced by the compound in susceptible cells, are not widely available in the reviewed literature. Such studies would provide valuable insights into the physical manifestations of the cellular stress and damage caused by this potent inhibitor.

Table 2: Summary of Cellular Effects of this compound

Cellular ProcessEffect of this compoundSubcellular Location of Effect
Electron Transport Inhibition of Complex IInner mitochondrial membrane (eukaryotes), Cytoplasmic membrane (prokaryotes)
ATP Synthesis DecreasedMitochondria (eukaryotes), Cytoplasm (prokaryotes)
Reactive Oxygen Species (ROS) Potential for increased productionMitochondria (eukaryotes), Cytoplasmic membrane (prokaryotes)
Metabolism Disruption of aerobic respiration, metabolic stressWhole cell
Membrane Potential Collapse of proton motive forceInner mitochondrial membrane (eukaryotes), Cytoplasmic membrane (prokaryotes)

Molecular Targets and Receptor Interactions of Myxalamid D

Detailed Characterization of Myxalamid D Binding to Mitochondrial Complex I

The inhibitory action of this compound stems from its direct interaction with mitochondrial complex I (NADH:ubiquinone oxidoreductase), a large, multi-subunit protein complex embedded in the inner mitochondrial membrane. While research has often focused on the more abundant Myxalamid B, the entire class of myxalamids is recognized for this inhibitory capability. nih.govresearchgate.net

Binding Site Analysis and Ligand-Protein Interactions

The precise binding site of this compound on mitochondrial complex I is understood to be within the lengthy ubiquinone-binding channel. This channel is a crucial conduit for the enzyme's substrate, ubiquinone. By occupying this channel, this compound effectively blocks the access of ubiquinone to its reduction site, thereby halting the electron transport chain.

The interaction is thought to involve key subunits of the complex that form this channel, including the ND1 and 49 kDa subunits. While the specific amino acid residues that form direct contacts with this compound have not been definitively elucidated, the binding is likely stabilized by a combination of hydrophobic and electrostatic interactions. The lipophilic tail of the this compound molecule is well-suited to the hydrophobic environment of the binding channel, while its polar head group may form hydrogen bonds with residues lining the pocket.

Conformational Changes Induced Upon this compound Binding

The binding of inhibitors to mitochondrial complex I is known to induce significant conformational changes. The enzyme exists in at least two distinct states: an "active" or "A" state, which is catalytically competent, and a "deactive" or "D" state, which is dormant. researchgate.net The transition between these states involves substantial rearrangements within the complex.

The binding of this compound is thought to stabilize a specific conformational state of complex I, likely one that is unfavorable for catalysis. This induced conformation may involve a twisting motion of the peripheral arm of the complex relative to its membrane arm. nih.govnih.gov Such a shift can alter the geometry of the ubiquinone binding cavity and associated proton-translocating channels, effectively locking the enzyme in an inhibited state. nih.govnih.govresearchgate.net These conformational shifts are a key aspect of the inhibitory mechanism, preventing both electron transfer and proton pumping.

Comparative Analysis of this compound Target Specificity with Other Inhibitors (e.g., Piericidin A)

Piericidin A is another well-characterized inhibitor of mitochondrial complex I that shares a similar mechanism of action with the myxalamids. Both classes of compounds are known to compete with ubiquinone for binding within the same general pocket. researchgate.net

The inhibitory efficiency of the myxalamids has been reported to be in the same range as, or even higher than, that of the piericidins. researchgate.net This suggests a comparable or stronger binding affinity for the target site. While both this compound and Piericidin A target the ubiquinone binding site, subtle differences in their chemical structures likely lead to variations in their specific interactions with the amino acid residues lining the pocket. These differences can influence their binding affinities and potentially their residence times within the binding site.

Identification of Potential Off-Targets and Secondary Interactions in Biological Systems

A thorough understanding of a compound's biological activity requires an investigation into its potential off-target interactions. At present, there is a notable lack of specific research into the off-target effects and secondary interactions of this compound. While its primary target is unequivocally mitochondrial complex I, the possibility of interactions with other cellular components cannot be entirely ruled out without dedicated studies.

Future research, employing techniques such as affinity-based protein profiling and computational modeling, would be invaluable in identifying any potential secondary binding partners of this compound. nih.gov Uncovering such interactions is crucial for a comprehensive assessment of its biological profile and for understanding any unanticipated cellular effects.

Structure Activity Relationship Sar Studies of Myxalamid D and Its Analogues

Systematic Investigation of Structural Modifications and Their Impact on Biological Activity

Systematic investigations into the structural modifications of Myxalamid D have provided significant insights into how different parts of the molecule contribute to its biological function. These studies typically focus on altering the polyene chain, the terminal functional groups, and the stereochemical centers.

The polyene chain is a prominent feature of the this compound structure and has been a primary target for modification in SAR studies. The length and degree of saturation of this chain have been shown to be crucial for the compound's inhibitory activity.

Myxalamids are a family of related compounds, including Myxalamid A, B, C, and D, which differ in the starter unit used during their biosynthesis, leading to variations in the alkyl substituent at the "left" end of the polyene chain. researchgate.netuni-saarland.de This natural diversity suggests that the biosynthetic machinery can accommodate different starter units, a flexibility that has been exploited in precursor-directed biosynthesis and mutasynthesis approaches to generate novel analogues. uni-saarland.de

The terminal functional groups and the stereochemistry of this compound are critical determinants of its biological activity. The "right" end of the molecule features a 2-amino-propanol moiety, which is formed through a novel reductive chain release mechanism by the terminal non-ribosomal peptide synthetase (NRPS) module, MxaA. acs.orgnih.gov

This terminal reductase (R) domain of MxaA catalyzes a four-electron reduction of the thioester-linked polyketide chain, releasing it as a primary alcohol. nih.govresearchgate.net The stereochemistry of the amino and hydroxyl groups in this terminal moiety is likely crucial for proper interaction with the target protein. In medicinal chemistry, the precise spatial arrangement of functional groups is often a key factor for high-affinity binding to a biological target. ashp.orglibretexts.orgopenstax.org

SAR studies on other complex natural products have consistently demonstrated the profound impact of stereochemistry on biological function. libretexts.orgmdpi.com For this compound, any alteration in the stereocenters within the polyene chain or at the terminal 2-amino-propanol group would be expected to significantly affect its activity by altering the molecule's three-dimensional conformation and its ability to fit into the binding site on mitochondrial complex I.

Rational Design Principles for Enhanced Activity or Selectivity of this compound Analogues

Based on the understanding of the SAR of this compound, several rational design principles can be formulated to guide the synthesis of new analogues with potentially enhanced activity or selectivity.

Optimization of the Polyene Chain: The length and rigidity of the polyene chain can be systematically varied to probe the dimensions of the binding pocket in complex I. Introducing specific substituents or altering the degree of saturation could fine-tune the conformational properties of the molecule to achieve a better fit.

Modification of the Terminal Amino Alcohol Moiety: The terminal 2-amino-propanol group is a key feature for interaction. Modifications to this group, such as altering the alkyl substituents, changing the stereochemistry, or replacing the amine or hydroxyl groups with other functional groups (e.g., fluoro or methoxy (B1213986) groups), could lead to improved binding affinity or selectivity. mdpi.com

Exploiting Biosynthetic Plasticity: The biosynthetic gene cluster for myxalamids shows some flexibility in accepting different starter units. uni-saarland.de This can be exploited through precursor-directed biosynthesis or by engineering the biosynthetic pathway to incorporate non-natural building blocks, leading to novel analogues. uni-saarland.de

Structure-Guided Design: As more detailed structural information of mitochondrial complex I with bound inhibitors becomes available, structure-guided design will become an increasingly powerful tool. researchgate.netesrf.fr This involves using the three-dimensional structure of the target to design molecules that fit perfectly into the binding site and make optimal interactions.

Computational and Modeling Approaches in this compound SAR

Computational and modeling techniques play a crucial role in modern drug discovery and are highly applicable to the study of this compound's SAR. sysrevpharm.org These methods can provide valuable insights into the interactions between this compound and its target, mitochondrial complex I, at a molecular level.

Molecular Docking: Docking simulations can be used to predict the binding mode of this compound and its analogues within the ubiquinone-binding pocket of complex I. This can help to rationalize the observed SAR and to prioritize the synthesis of new analogues that are predicted to have higher binding affinities.

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of the this compound-complex I interaction. nih.govrcsb.org These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key residues involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.org For this compound analogues, QSAR models could be developed to predict the inhibitory potency based on various molecular descriptors, such as size, shape, and electronic properties. sysrevpharm.org

Crystal structures of the terminal reductase domain of the myxalamid biosynthesis pathway have been solved, and molecular dynamics simulations have been employed to understand its function. nih.govresearchgate.netrcsb.org Similar computational approaches, applied to the interaction of this compound with its ultimate target, mitochondrial complex I, would be invaluable for the rational design of new, more potent, and selective inhibitors.

Advanced Methodologies for Myxalamid D Research

Omics-Based Approaches in Myxalamid D Discovery and Biosynthesis

Integrated "omics" technologies provide a holistic view of the biological systems that produce this compound, connecting genomic potential to the actual chemical profile. mdpi.comresearchgate.net This combinatorial approach is crucial for discovering novel natural products and understanding their biosynthesis. mdpi.comresearchgate.net

The discovery and characterization of this compound are deeply rooted in the combined analysis of the producing organism's genome and its metabolic output. Myxobacteria, such as Myxococcus xanthus, are known to possess large genomes with a wealth of biosynthetic gene clusters (BGCs) that encode the production of secondary metabolites. researchgate.netnih.gov Genome mining of strains like M. xanthus DK1622 has revealed the BGC responsible for producing the myxalamid family of compounds, including this compound. asm.org This cluster contains the genes for a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line, the molecular machinery that builds the myxalamid core structure. acs.orgpsu.edu

Metabolomic profiling, primarily using liquid chromatography-mass spectrometry (LC-MS), is the key analytical technique for detecting and identifying myxalamids in crude extracts of myxobacterial cultures. jmb.or.krnih.gov High-resolution mass spectrometry (HR-MS) provides highly accurate mass data, allowing for the confident determination of molecular formulae for different myxalamid congeners. jmb.or.krnih.gov For instance, LC-MS/MS-based screening of M. xanthus strains has successfully profiled known myxalamids (A, B, C) and led to the identification of new variants. jmb.or.krnih.gov This integrated genomic and metabolomic approach allows researchers to link a specific BGC to the production of this compound and its analogs, confirming the strain's biosynthetic capabilities. researchgate.net

Below is a table summarizing the myxalamid variants commonly detected in M. xanthus through metabolomic analysis.

CompoundMolecular FormulaObserved Mass [M+H]⁺ (m/z)
Myxalamid AC₂₆H₄₁NO₃416
Myxalamid BC₂₅H₃₉NO₃402
Myxalamid CC₂₄H₃₇NO₃388
This compound C₂₅H₃₉NO₃402
Myxalamid KC₂₇H₄₃NO₃430
Data sourced from studies on myxalamid profiling. jmb.or.krresearchgate.net

While genomics reveals the blueprint for myxalamid synthesis, transcriptomics and proteomics provide insights into how and when this blueprint is used. These techniques measure the expression of genes as messenger RNA (mRNA) and the abundance of proteins, respectively, under specific conditions. nih.govrsc.org

Transcriptomic analysis can be used to study the expression levels of the myxalamid BGC genes (e.g., mxaA, mxaB) under different culture conditions. By comparing a producing state to a non-producing state, researchers can identify regulatory factors that control the activation of the myxalamid assembly line. Proteomic studies complement this by quantifying the abundance of the PKS/NRPS enzymes themselves. This can confirm that the biosynthetic machinery is being produced and can help identify bottlenecks in the production pathway.

While specific, detailed transcriptomic and proteomic studies focused solely on this compound are not widely published, the general methodology is a cornerstone of modern natural product research. mdpi.comrsc.org Such analyses are crucial for efforts to engineer the biosynthetic pathway, for example, to increase the yield of this compound or to generate novel, structurally modified analogs.

Biochemical and Biophysical Characterization of this compound and Target Interactions

Understanding the biological activity of this compound requires detailed biochemical and biophysical investigation of its interaction with its molecular target. These methods elucidate the mechanism of action and provide a basis for rational drug design.

Myxalamids are known inhibitors of the mitochondrial electron transport chain, specifically targeting the NADH:ubiquinone oxidoreductase, also known as Complex I. researchgate.net The inhibitory activity of this compound can be precisely quantified using enzymatic assays. These assays are typically performed on isolated mitochondria or submitochondrial particles. researchgate.netprotocols.io

The function of Complex I is to catalyze the oxidation of NADH and the reduction of ubiquinone. Its activity can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm as NADH is consumed. nih.gov To determine the inhibitory effect of this compound, the assay is run in the presence of varying concentrations of the compound, and the reduction in enzymatic activity is measured. mdpi.com Such experiments have shown that myxalamids effectively block this crucial step in cellular respiration. researchgate.net

The table below outlines the typical components of an enzymatic assay used to measure Complex I inhibition.

ComponentFunction
Submitochondrial ParticlesSource of Complex I and other respiratory enzymes
NADHSubstrate for Complex I
Ubiquinone (or analog)Electron acceptor
Buffer (e.g., Phosphate buffer)Maintains optimal pH
Inhibitors (e.g., Rotenone)Positive control for Complex I inhibition
This compound Test compound to measure inhibition
Based on standard protocols for respiratory chain enzyme assays. protocols.ionih.govmdpi.com

The definitive identification and structural elucidation of this compound rely on high-resolution spectroscopic methods. washington.edu

Mass Spectrometry (MS) , particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is used to determine the exact mass of the molecule. jmb.or.kr This allows for the calculation of its elemental composition with high confidence. Tandem MS (MS/MS) experiments, where the molecule is fragmented within the spectrometer, provide information about its substructures, aiding in its identification within a complex mixture and confirming its relationship to other known myxalamids. jmb.or.krnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules like this compound. washington.edu

¹H NMR (Proton NMR) reveals the number and types of hydrogen atoms in the molecule and their connectivity.

¹³C NMR (Carbon NMR) provides information about the carbon skeleton.

2D NMR techniques (such as COSY, HSQC, and HMBC) are used to piece together the complete atomic connectivity, establishing the planar structure of the molecule. Advanced NMR experiments, like NOESY, help in determining the relative stereochemistry of the compound.

Together, these spectroscopic techniques provide an unambiguous structural assignment for this compound. jmb.or.krwashington.edu

Visualizing the interaction between this compound and its target, Complex I, at an atomic level requires high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). frontiersin.orgnih.gov

X-ray crystallography can provide atomic-resolution structures of proteins and protein-ligand complexes, but it requires the molecules to be arranged in a highly ordered crystal lattice. anton-paar.com This technique has been successfully applied to study components of the myxalamid biosynthetic machinery. For instance, the crystal structure of the terminal reductase domain of the MxaA synthetase (PDB ID: 4U7W), which is involved in the final step of myxalamid biosynthesis, has been solved. researchgate.net This structure provides critical insights into the mechanism of reductive release from the NRPS enzyme. researchgate.netnih.gov

Protein Structure PDB ID Technique Resolution (Å) Description
MxaA Terminal Reductase Domain4U7WX-ray Diffraction1.90Structure of the NADPH-bound terminal reductase domain from the myxalamid biosynthetic pathway in Stigmatella aurantiaca. researchgate.net

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large, flexible, and complex macromolecules like membrane-bound respiratory complexes, which are often difficult to crystallize. frontiersin.orgcnio.es Cryo-EM would be the ideal method to determine the high-resolution structure of Complex I with this compound bound in its active site. nuvisan.comnih.gov Such a structure would reveal the precise binding mode, identify key amino acid interactions, and explain the inhibitory mechanism at a molecular level, providing an invaluable blueprint for structure-based drug design. frontiersin.orgmigrationletters.com

Calorimetric and Equilibrium Binding Studies

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), and various equilibrium binding assays are pivotal in characterizing the interaction between this compound and its biological targets. These methods provide quantitative data on binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (e.g., RNA polymerase). malvernpanalytical.com This technique allows for the determination of the binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, offering a complete thermodynamic profile of the interaction. malvernpanalytical.comharvard.edu The principle of ITC involves titrating small aliquots of the ligand into a solution containing the macromolecule and measuring the minute heat changes that occur upon binding. malvernpanalytical.com The resulting data, when plotted as heat change per injection versus the molar ratio of ligand to macromolecule, generates a binding isotherm which can be fitted to various binding models. rsc.org For accurate results, it is crucial to perform control titrations, such as titrating the ligand into the buffer alone, to account for heats of dilution. malvernpanalytical.com

Equilibrium binding assays are a broader category of techniques used to determine the affinity of a ligand for its receptor at equilibrium. sygnaturediscovery.com These assays often involve the use of a labeled ligand (e.g., radiolabeled or fluorescently labeled) to facilitate detection and quantification of the bound complex. sygnaturediscovery.com

One common format is the competition binding assay , where an unlabeled compound (like this compound) competes with a labeled ligand for binding to the target. sygnaturediscovery.comnih.gov By measuring the displacement of the labeled ligand at various concentrations of the unlabeled competitor, the inhibitory constant (Ki) of the unlabeled compound can be determined. This approach is particularly useful when direct labeling of the compound of interest is challenging. sygnaturediscovery.com

Fluorescence Polarization (FP) is another powerful equilibrium binding technique. It measures the change in the polarization of fluorescent light emitted from a labeled tracer molecule. sygnaturediscovery.comcam.ac.uk When the small, fluorescently labeled tracer is free in solution, it rotates rapidly, leading to depolarization of the emitted light. sygnaturediscovery.com Upon binding to a larger molecule, its rotation slows, and the emitted light remains more polarized. sygnaturediscovery.com This change in polarization can be used to quantify the binding interaction and determine binding affinities. cam.ac.uk

The table below summarizes key parameters obtained from these studies and their significance in understanding this compound's interactions.

ParameterSymbolDescriptionMethod(s) of DeterminationSignificance for this compound Research
Dissociation ConstantKDA measure of the affinity between a ligand and its target. It is the concentration of ligand at which 50% of the binding sites are occupied at equilibrium. turkupetcentre.netuni-heidelberg.deITC, Equilibrium Binding Assays (e.g., Radioligand Binding, FP)A lower KD value indicates a higher binding affinity of this compound to its target, suggesting greater potency.
StoichiometrynThe ratio of ligand molecules bound per macromolecule at saturation.ITCDetermines the number of this compound molecules that bind to a single target molecule (e.g., one molecule of RNA polymerase).
Enthalpy ChangeΔHThe heat released (exothermic) or absorbed (endothermic) upon binding. malvernpanalytical.comITCProvides insight into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) involved in the this compound-target complex.
Entropy ChangeΔSThe change in the randomness or disorder of the system upon binding. malvernpanalytical.comITCReflects changes in conformational freedom and solvent organization upon binding of this compound.
Gibbs Free Energy ChangeΔGThe overall energy change of the binding reaction, determining its spontaneity. harvard.eduCalculated from KD (ΔG = RTlnKD) or from ΔH and ΔS (ΔG = ΔH - TΔS) harvard.eduA negative ΔG indicates a spontaneous binding process between Myxamalamid D and its target.

In Vitro Cellular Assay Systems for Biological Activity Assessment

To evaluate the biological effects of this compound, various in vitro assay systems are employed. These range from determining its antimicrobial potency against whole cells to dissecting its mechanism of action in simplified, cell-free environments.

Antimicrobial Susceptibility Testing Methods

Antimicrobial susceptibility testing (AST) is fundamental to determining the concentration of this compound required to inhibit the growth of specific microorganisms. tiho-hannover.denih.gov The primary goal of these tests is to determine the Minimum Inhibitory Concentration (MIC). apec.orgiacld.comnih.gov

The broth microdilution method is a widely used quantitative technique for determining MIC values. nih.govnih.govwoah.org This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. apec.orgnih.gov Each well is then inoculated with a standardized suspension of the test microorganism. apec.org After an incubation period, the plates are examined for visible bacterial growth (turbidity). harvard.edu The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. nih.govharvard.edu

The agar (B569324) dilution method is an alternative reference method where the antimicrobial agent is incorporated into an agar medium at various concentrations before the agar solidifies. nih.gov Standardized inocula of different bacterial strains can then be spotted onto the surface of the plates. nih.gov The MIC is the lowest concentration of the agent that prevents the growth of the bacteria on the agar surface. nih.gov

Another common method is the disk diffusion test . apec.orgwoah.org In this qualitative or semi-quantitative assay, a paper disk impregnated with a specific amount of this compound is placed on an agar plate that has been uniformly inoculated with the test bacterium. apec.org The compound diffuses from the disk into the agar, creating a concentration gradient. apec.org If the bacterium is susceptible, a clear zone of no growth, known as the inhibition zone, will form around the disk. apec.org The diameter of this zone is proportional to the susceptibility of the organism. woah.org

The table below outlines the common AST methods used for evaluating compounds like this compound.

MethodPrincipleResultAdvantagesLimitations
Broth MicrodilutionSerial dilutions of the antibiotic in liquid broth are inoculated with a standard bacterial suspension. apec.orgnih.govMIC (Minimum Inhibitory Concentration) - the lowest concentration inhibiting visible growth. nih.govQuantitative, reproducible, considered a "gold standard". harvard.eduCan be labor-intensive for a small number of isolates. nih.gov
Agar DilutionThe antibiotic is incorporated into agar medium at various concentrations, followed by inoculation. nih.govMIC - the lowest concentration preventing growth on the agar. nih.govAllows for simultaneous testing of multiple strains. nih.govRequires more preparation time and materials than broth microdilution.
Disk DiffusionA disk impregnated with the antibiotic is placed on an inoculated agar plate, creating a concentration gradient. apec.orgZone of Inhibition (diameter in mm)Simple, low-cost, and widely used for routine testing. nih.govGenerally provides qualitative (susceptible/resistant) rather than quantitative MIC data.

Cell-Free Systems for Mechanistic Investigations

Cell-free systems are powerful tools for investigating the specific molecular mechanisms of action of compounds like this compound, free from the complexities of a living cell. These systems isolate the biochemical processes of interest, such as transcription.

Myxalamids are known to inhibit bacterial RNA polymerase (RNAP), the enzyme responsible for transcription. uni-saarland.de A cell-free transcription assay can directly measure the effect of this compound on RNAP activity. In a typical setup, purified RNAP is combined with a DNA template containing a specific promoter, and ribonucleoside triphosphates (NTPs), one of which is often radiolabeled (e.g., [α-³²P]UTP). plos.org The enzyme synthesizes RNA, which can be precipitated and quantified by measuring the incorporated radioactivity. By adding varying concentrations of this compound to this reaction, its inhibitory effect on RNA synthesis can be precisely quantified, allowing for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Another approach involves using cell-based reporter assays that are engineered to assess RNAP activity. For instance, a system could be designed where the expression of a reporter gene (like luciferase or green fluorescent protein) is driven by a specific bacterial promoter. nih.gov The activity of the reporter protein, which can be easily measured, serves as a proxy for RNAP activity. nih.gov While technically cell-based, these assays can be adapted to cell-free lysates or used to screen for inhibitors that can penetrate the cell membrane and target RNAP. nih.gov These systems confirm the direct interaction and inhibition of the target enzyme, providing crucial evidence for the compound's mechanism of action. nih.gov

Computational Chemistry and Molecular Modeling for this compound Studies

Computational approaches are indispensable for understanding the interactions of this compound at an atomic level and for guiding the design of new, improved analogues.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org For this compound, MD simulations can provide profound insights into its interaction with its target, bacterial RNA polymerase (RNAP). These simulations model the RNAP-Myxalamid D complex immersed in a simulated aqueous environment and use the principles of classical mechanics to calculate the trajectory of every atom in the system. mdpi.com

The process begins with a starting structure of the RNAP-Myxalamid D complex, which can be obtained from experimental methods like X-ray crystallography or predicted by molecular docking. nih.gov The simulation then calculates the forces acting on each atom and integrates Newton's equations of motion to predict their positions and velocities at subsequent, very short time steps (on the order of femtoseconds). wikipedia.org By running the simulation for nanoseconds or even microseconds, a dynamic picture of the complex emerges.

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): Tracks the conformational stability of the protein and the ligand over the course of the simulation. A stable RMSD suggests the complex has reached equilibrium. pensoft.netplos.org

Root Mean Square Fluctuation (RMSF): Measures the flexibility of individual amino acid residues in the protein, highlighting regions that are highly mobile or constrained upon ligand binding. pensoft.netplos.org

Interaction Analysis: Identifies and quantifies the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and RNAP residues, revealing the key determinants of binding.

These simulations have been used to understand the structural basis for the function of domains within the myxalamid biosynthetic machinery and to identify critical residues for substrate binding and catalysis. nih.gov By observing the dynamic behavior of this compound in the RNAP binding pocket, researchers can understand how it inhibits the enzyme's function, for example, by blocking the movement of the DNA template or the RNA transcript. uni-saarland.de

Virtual Screening and De Novo Design of Myxalamid Analogues

Computational methods are also instrumental in the discovery and design of new this compound analogues with potentially improved properties, such as enhanced potency, better selectivity, or novel activities.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, in this case, RNAP. This process typically involves docking, where computer algorithms predict the preferred orientation of a molecule when bound to another to form a stable complex. Millions of compounds can be computationally "docked" into the this compound binding site on RNAP, and each resulting pose is assigned a score based on the predicted binding affinity. Compounds with the best scores are then selected for experimental testing.

De novo design , on the other hand, involves building new molecules from scratch, atom by atom or fragment by fragment, directly within the binding site of the target. nih.govuni-frankfurt.de Using the three-dimensional structure of the RNAP-Myxalamid D complex as a template, algorithms can place small chemical fragments into unoccupied pockets of the binding site and link them together to create novel chemical scaffolds. uni-saarland.de This approach aims to design molecules that have optimal shape and chemical complementarity to the target, potentially leading to analogues with significantly higher affinity or novel interaction patterns. This strategy has been successfully applied to engineer non-ribosomal peptide synthetases (NRPS), the enzymatic machinery responsible for producing complex natural products, to generate novel compounds. uni-frankfurt.deuni-saarland.de

Both virtual screening and de novo design are powerful strategies that leverage structural information to accelerate the discovery of new Myxalamid analogues, reducing the time and cost associated with traditional high-throughput screening.

Future Research Trajectories for Myxalamid D

Expanding the Biosynthetic Potential of Myxalamid D Producing Organisms

Myxobacteria, the producers of myxalamids, are recognized as a rich source of novel natural products with diverse biological activities. asm.orghelmholtz-hips.de However, a significant portion of their biosynthetic gene clusters (BGCs) remain silent under standard laboratory conditions, suggesting a vast untapped reservoir of chemical diversity. asm.orgnih.gov

Genome Mining for Novel Myxalamid Analogues and Biosynthetic Pathways

The advent of genome mining has revolutionized natural product discovery. By analyzing the genomes of myxobacteria, researchers can identify putative BGCs responsible for producing compounds like myxalamids. helmholtz-hips.denih.gov The myxalamids are synthesized by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. researchgate.netuni-saarland.denih.gov Comparative analysis of the myxalamid biosynthetic gene cluster from Stigmatella aurantiaca Sga15 with the phenalamide BGC from Myxococcus stipitatus DSM 14675 has provided insights into how variations in these clusters can lead to different structural analogues. koreascience.krjmb.or.kr

Future efforts will likely focus on:

Systematic screening of diverse myxobacterial strains: Exploring a wider range of myxobacterial species and strains, particularly from underexplored environments, could lead to the discovery of novel myxalamid analogues with potentially improved or different biological activities. helmholtz-hips.denih.gov

Advanced bioinformatics tools: The use of sophisticated bioinformatics platforms like antiSMASH can help in identifying and annotating myxalamid-like BGCs with greater accuracy, predicting the chemical structures of their products. nih.govkoreascience.kr

Heterologous expression: Cloning and expressing silent or cryptic BGCs from hard-to-cultivate myxobacteria into more genetically tractable host organisms, such as other Myxococcus species, can unlock the production of new myxalamid derivatives. nih.govresearchgate.net

Engineering Myxobacterial Strains for Improved Yields and Diversified Metabolites

Genetic engineering of the producing organisms offers a powerful strategy to enhance the production of this compound and to generate novel derivatives. Myxobacteria have been shown to be amenable to genetic manipulation, which opens avenues for targeted pathway engineering. uni-saarland.de

Key research directions include:

Promoter engineering: Replacing the native promoters in the myxalamid BGC with strong, constitutive promoters has been shown to be an effective strategy to enhance the expression of BGCs and increase the production of secondary metabolites. nih.gov

Chassis strain development: Creating "chassis" strains of myxobacteria, where competing major secondary metabolite pathways are deleted, can redirect metabolic flux towards the production of the desired compound, such as myxalamid. nih.govresearchgate.net A "BOOST" (Biomolecules Overproduction and Optimal Screening Therapeutics) chassis strain of Myxococcus xanthus DZ2 has been developed for this purpose. nih.govresearchgate.net

Combinatorial biosynthesis: The modular nature of PKS/NRPS systems allows for "module-swapping" experiments, where domains or modules from different biosynthetic pathways are combined to create novel hybrid molecules. researchgate.net This approach could be used to generate a library of myxalamid analogues with diverse chemical features.

Development of this compound as a Lead for Drug Discovery

A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for the development of a drug. wikipedia.orgsolubilityofthings.com this compound, with its potent biological effects, is a promising candidate for such development. nih.govresearchgate.net

Preclinical Studies on Mechanistic Principles and Cellular Effects

Initial studies have shown that myxalamids act as inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). nih.govnih.govresearchgate.netjst.go.jp This mechanism is shared with other natural products like piericidin A. researchgate.net

Future preclinical research should focus on:

Detailed mechanism of action: Elucidating the precise molecular interactions between this compound and its target, Complex I, can inform the design of more potent and selective inhibitors.

Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogues will be crucial to identify the key pharmacophores and guide the optimization of its properties. nih.gov

Cellular and in vivo studies: Investigating the effects of this compound in various cell lines and animal models is necessary to understand its broader physiological and potential therapeutic effects, including its anti-fungal and anti-Gram-positive bacterial activities. nih.govresearchgate.net Early studies indicated acute toxicity in mice, which will need to be addressed through structural modification. nih.gov

Exploration of this compound as a Biochemical Probe for Mitochondrial Function

The specific inhibition of mitochondrial Complex I by this compound makes it a valuable tool for studying mitochondrial biology. nih.govresearchgate.net Fluorescent probes are essential for monitoring mitochondrial functions like membrane potential and pH in living cells. semi.ac.cnnih.govmdpi.com

Future applications in this area could involve:

Development of tagged this compound analogues: Synthesizing fluorescently or otherwise tagged versions of this compound would allow for the direct visualization of its subcellular localization and its interaction with Complex I in real-time.

Studying mitochondrial dysfunction: this compound can be used to induce and study mitochondrial dysfunction in a controlled manner, providing insights into the pathogenesis of diseases associated with mitochondrial defects. semi.ac.cn

High-sensitivity assays: The development of highly sensitive methods, such as those combining click chemistry and mass spectrometry, can assess subtle changes in mitochondrial membrane potential induced by compounds like this compound. nih.gov

Synthetic Biology Applications for this compound Production and Diversification

Synthetic biology offers a powerful toolkit to re-engineer biological systems for the production of valuable compounds. asm.org By combining genetic engineering with optimized cultivation strategies, it is possible to significantly improve the production of complex natural products like myxalamids. nih.govresearchgate.net

Key strategies for the future include:

Refactoring biosynthetic pathways: The entire myxalamid biosynthetic gene cluster could be redesigned and reassembled to optimize its expression and regulation, potentially leading to higher yields.

Heterologous production in optimized hosts: Transferring the myxalamid BGC into a well-characterized and industrially relevant host organism could facilitate large-scale production and simplify downstream processing.

Innovative cultivation techniques: The development of novel cultivation methods, such as the 2PRIM-BOOST protocol, which combines an engineered chassis strain with an optimized two-step growth medium, has shown promise for enhancing the production of myxobacterial secondary metabolites. asm.orgnih.govresearchgate.net This approach could be adapted to maximize this compound yields.

Reconstitution of Myxalamid Biosynthesis in Heterologous Hosts

The native producers of myxalamids, various myxobacterial species, are often characterized by slow growth rates and are not always amenable to genetic manipulation, hindering large-scale production and pathway engineering. nih.govasm.org A critical future direction is the reconstitution of the entire this compound biosynthetic gene cluster (BGC) in a more tractable, fast-growing heterologous host. The myxalamid BGC is known to be a combined polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. tandfonline.comresearchgate.netnih.gov

Successful heterologous expression of other complex myxobacterial BGCs, such as those for epothilone (B1246373), myxothiazol, and myxochromide, has been achieved in hosts like Myxococcus xanthus and Pseudomonas putida, establishing a precedent for this approach. asm.orgnih.govscispace.com Myxococcus xanthus is often a preferred host as it is phylogenetically related to the native producers, sharing factors like high GC content and codon usage, and possesses the necessary machinery for post-translational modification of PKS/NRPS enzymes, such as the required phosphopantetheinyl transferases. nih.govasm.orguni-saarland.de

The general strategy involves several key steps:

Cloning the BGC: The complete myxalamid BGC, which can be quite large, must be cloned from the genomic DNA of the producer strain, such as Stigmatella aurantiaca. secondarymetabolites.orgjst.go.jp Techniques like Red/ET recombineering are suitable for assembling the entire cluster from smaller, overlapping fragments captured in cosmids or bacterial artificial chromosomes (BACs). nih.govasm.org

Vector Construction and Host Integration: The assembled BGC is integrated into an expression vector, which may include modifications like promoter exchange to drive high-level expression in the new host. asm.orgscispace.com This construct is then transferred and integrated into the chromosome of the chosen heterologous host. nih.govresearchgate.net

Production Optimization: Once expression is confirmed, fermentation conditions for the heterologous host can be optimized to maximize the yield of this compound, a significant improvement over the yields often obtained from native producers. nih.govscispace.com

This approach not only promises a more reliable and scalable supply of this compound for further studies but also sets the stage for advanced genetic engineering of the pathway. uni-saarland.de

Table 1: Considerations for Heterologous Expression of the this compound Biosynthetic Gene Cluster

FactorDescriptionPotential HostsKey Considerations & Relevant Techniques
Host Selection The choice of a surrogate host is critical for successful expression.Myxococcus xanthus nih.govasm.org, Streptomyces coelicolor researchgate.net, Pseudomonas putida asm.orgPhylogenetic relatedness, growth rate, genetic tractability, presence of necessary precursor pools and post-translational modification enzymes.
BGC Cloning The entire myxalamid PKS/NRPS gene cluster must be accurately cloned.Escherichia coli (for cloning)Red/ET recombineering asm.org, Bacterial Artificial Chromosome (BAC) library screening tandfonline.com, direct subcloning from genomic DNA. uni-saarland.de
Expression Control Ensuring robust transcription and translation of the biosynthetic genes.N/APromoter exchange to a strong, constitutive promoter (e.g., ermEp*) mdpi.com, integration into known active genomic loci. researchgate.net
Precursor Supply The host must provide adequate amounts of the starter and extender units.Selected host strainsThe myxalamid pathway requires various acyl-CoA thioesters and an alanine (B10760859) residue. tandfonline.comnih.gov Host metabolism may need engineering to prevent precursor limitation.
Product Isolation Efficiently extracting and purifying this compound from the fermentation broth.N/ADevelopment of optimized extraction protocols and chromatographic purification methods (e.g., HPLC). nih.gov

Combinatorial Biosynthesis Libraries for this compound Analogues

With a robust heterologous expression system in place, the powerful tools of combinatorial biosynthesis can be applied to the myxalamid PKS/NRPS assembly line to generate novel analogues. The modular nature of these megasynthases makes them ideal targets for genetic engineering to alter the final chemical structure. researchgate.netnih.gov The goal is to create libraries of new-to-nature myxalamids with potentially improved or novel biological activities.

Key strategies for generating this compound analogues include:

Domain and Module Swapping: Individual enzymatic domains or entire modules within the PKS/NRPS machinery can be replaced with those from other biosynthetic pathways. researchgate.netnih.gov For example, swapping an acyltransferase (AT) domain could lead to the incorporation of a different extender unit into the polyketide backbone. nih.gov Replacing the final NRPS module responsible for adding alanine could allow for the incorporation of other amino acids. tandfonline.com

Domain Inactivation/Deletion: Targeted inactivation or deletion of specific domains, such as ketoreductase (KR) or dehydratase (DH) domains, can alter the reduction state at specific positions of the polyketide chain, leading to analogues with new hydroxyl groups or double bonds. uni-saarland.de

Precursor-Directed Biosynthesis and Mutasynthesis: This approach involves feeding non-native starter or extender unit precursors to the fermentation culture. The inherent promiscuity of some PKS/NRPS domains may allow for their incorporation. nih.gov This can be enhanced by creating a "mutasynthetic" strain, where the pathway for the natural precursor is knocked out, forcing the incorporation of the supplied analogue. uni-saarland.denih.gov The myxalamid pathway is known to accept a range of starter units, resulting in the natural production of myxalamids A-D, suggesting the loading module is inherently flexible. uni-saarland.de

These genetic and metabolic engineering techniques have the potential to generate extensive libraries of this compound analogues, providing a rich resource for structure-activity relationship (SAR) studies and the discovery of compounds with enhanced therapeutic properties. rsc.orgresearchgate.net

Table 2: Strategies for Generating this compound Analogue Libraries

StrategyDescriptionExpected OutcomeExample Application for this compound
Module Swapping Replacing an entire PKS module with one from a different synthase.A significant structural change in the backbone corresponding to the new module's function.Replace a myxalamid module with one from the epothilone pathway to create a hybrid polyketide. researchgate.net
Domain Swapping Exchanging a single catalytic domain (e.g., AT, KR).A specific, targeted modification of the structure.Swap the native AT domain for one that prefers a different extender unit (e.g., malonyl-CoA instead of methylmalonyl-CoA). nih.gov
Domain Inactivation Disabling a domain via point mutation or deletion.Alteration of functionality at a specific carbon (e.g., changing a ketone to a hydroxyl group).Inactivate a KR domain to prevent the reduction of a β-keto group. uni-saarland.de
Precursor-Directed Biosynthesis Supplementing the growth media with unnatural building block analogues.Production of a mixture of the natural product and new analogues.Feeding fluorinated or isotopically labeled isobutyric acid analogues to be incorporated as starter units. nih.gov
Mutasynthesis Combining precursor-directed biosynthesis with genetic knockout of the natural precursor's pathway.Regioselective and high-yield incorporation of the unnatural building block.Knock out the biosynthesis of branched-chain acyl-CoAs and feed synthetic analogues to generate novel side chains. uni-saarland.denih.gov

Advanced Chemical Biology Tools for this compound Research

To fully elucidate the mechanism of action and identify all relevant cellular targets of this compound, the development of specialized chemical biology probes and biosensors is essential. These tools allow for the direct observation and measurement of the compound's behavior and effects within complex biological systems.

Development of Biosensors for this compound Detection and Activity

Biosensors are engineered biological components, such as proteins or whole cells, that can report on the presence of a specific molecule or a change in a biological process. nih.gov Developing biosensors for this compound would provide powerful high-throughput screening platforms for discovering new analogues and studying its effects.

Two main types of biosensors could be developed for this compound research:

Detection Biosensors: A genetically encoded biosensor could be engineered to specifically detect the presence of the this compound molecule itself. This typically involves using a transcription factor that can be evolved to bind a target molecule. google.com Upon binding this compound, the transcription factor would regulate the expression of a reporter gene, such as Green Fluorescent Protein (GFP), producing a measurable signal. google.com While challenging to create for a specific complex product, such a sensor would be invaluable for screening combinatorial libraries for the production of new myxalamid analogues and for optimizing fermentation yields in heterologous hosts. nih.gov

Activity Biosensors: An alternative approach is to develop a biosensor that reports on the biological activity of this compound. Since myxalamids are known to inhibit the mitochondrial respiratory chain smolecule.com, a cell-based biosensor could be designed to measure mitochondrial membrane potential, ATP levels, or reactive oxygen species (ROS) production. A change in the signal from such a sensor would indicate the presence of a compound with myxalamid-like activity. This would be a powerful tool for screening natural product extracts or synthetic compound libraries for new respiratory chain inhibitors. researchgate.netresearchgate.net Fluorescence-based methods have also been developed to detect the solubility and activity of engineered PKSs, which could be adapted to screen for functional this compound synthase hybrids. researchgate.net

Table 4: Potential Biosensor Types for this compound Research

Biosensor TypePrinciple of OperationApplication for this compound
Transcription Factor-Based A ligand-binding transcription factor controls a reporter gene (e.g., GFP, LacZ). google.comnih.govHigh-throughput screening of mutant libraries for the production of this compound analogues.
Mitochondrial Health Sensor Fluorescent probes or genetically encoded sensors that measure mitochondrial membrane potential, ATP levels, or ROS.Screening for compounds with myxalamid-like bioactivity (inhibition of cellular respiration).
Enzyme-Linked Sensor An immobilized enzyme reacts with the target to produce a detectable signal (e.g., electrochemical). mdpi.comQuantifying this compound concentration in fermentation broths or extracts.
Surface Plasmon Resonance (SPR) Detects binding events on a sensor chip in real-time without labels. nih.govCharacterizing the binding kinetics of this compound and its analogues to purified target proteins.

Q & A

Q. What experimental protocols are recommended for synthesizing Myxalamid D, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves heterologous expression in Myxococcus xanthus or engineered bacterial strains. Key steps include optimizing fermentation conditions (e.g., temperature, pH, nutrient availability) and chromatographic purification (e.g., HPLC). Purity validation requires tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and NMR (¹H, ¹³C, 2D-COSY) are critical for structural elucidation. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal behavior under varying humidity and temperature .

Q. How can researchers ensure reproducibility in bioactivity assays for this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time, solvent controls) and include positive/negative controls. Replicate experiments ≥3 times to account for biological variability. Data normalization using Z-scores or fold-change metrics minimizes batch effects .

Q. What are the key challenges in isolating this compound from complex microbial extracts?

  • Methodological Answer : Co-elution with structurally similar metabolites (e.g., Myxalamid A–C) complicates isolation. Countercurrent chromatography (CCC) or preparative HPLC with gradient elution improves resolution. Post-purification, LC-MS profiling identifies cross-contamination .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay type, dosage, cell permeability). Use isogenic cell lines and standardized dosing regimens to isolate confounding factors. Statistical tools like ANOVA with post-hoc tests quantify significance of discrepancies .

Q. What computational strategies can predict this compound’s biosynthetic gene cluster (BGC) and regulatory pathways?

  • Methodological Answer : Employ genome mining tools (antiSMASH, PRISM) to identify BGCs. CRISPR/Cas9-mediated gene knockout in Myxococcus xanthus validates cluster functionality. RNA-seq or proteomics post-knockout reveals regulatory networks .

Q. How can isotopic labeling studies elucidate this compound’s biosynthesis mechanism?

  • Methodological Answer : Feed ¹³C-labeled precursors (e.g., acetate, malonate) during fermentation. Track incorporation via NMR or isotope-ratio mass spectrometry (IRMS). Kinetic modeling identifies rate-limiting enzymatic steps .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Bootstrap resampling assesses model robustness .

Q. How do solvent polarity and formulation affect this compound’s stability in long-term storage?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) evaluates degradation. Reverse-phase HPLC monitors impurity profiles. Lyophilization or nanoemulsion formulations enhance shelf-life .

Q. What strategies mitigate off-target effects when studying this compound’s mode of action in vivo?

  • Methodological Answer : Use conditional knockout models or RNAi to silence putative targets. Pharmacokinetic profiling (e.g., tissue distribution, clearance rates) distinguishes direct effects from systemic interactions. Transcriptomic clustering (e.g., PCA) identifies secondary pathways .

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